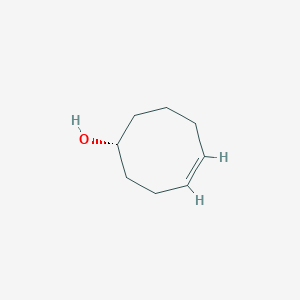
Methyltetrazine-PEG25-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG25-acid is a polyethylene glycol (PEG)-derived compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is instrumental in the synthesis of PROTACs, which are bifunctional molecules designed to degrade target proteins by leveraging the ubiquitin-proteasome system . This compound is known for its bioorthogonal properties, making it suitable for various applications in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG25-acid is synthesized through a series of chemical reactions involving polyethylene glycol and methyltetrazine. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is functionalized with reactive groups to form PEG derivatives.
Tetrazine Functionalization: Methyltetrazine is introduced to the PEG derivative through a coupling reaction, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .
化学反応の分析
Types of Reactions: Methyltetrazine-PEG25-acid undergoes various chemical reactions, including:
Click Reactions: Particularly the inverse electron demand Diels-Alder (IEDDA) reaction, which is a bioorthogonal reaction used for labeling and conjugation purposes.
Substitution Reactions: Involving the replacement of functional groups on the PEG chain.
Common Reagents and Conditions:
Reagents: Common reagents include azides, alkynes, and other bioorthogonal handles.
Major Products: The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used in biological assays and imaging studies .
科学的研究の応用
Methyltetrazine-PEG25-acid has a wide range of applications in scientific research:
作用機序
Methyltetrazine-PEG25-acid exerts its effects through bioorthogonal chemistry, specifically the IEDDA reaction. This reaction allows for the covalent and irreversible labeling of target proteins, enabling their visualization and study in complex biological systems . The compound targets specific proteins by forming a stable adduct, which can then be detected using various imaging techniques .
類似化合物との比較
Methyltetrazine-PEG24-acid: Another PEG-derived PROTAC linker with similar properties and applications.
Methyltetrazinylalanine: A bioorthogonal handle used for imaging enzyme activities.
Uniqueness: Methyltetrazine-PEG25-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and minimal steric hindrance .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108N4O27/c1-56-61-63-60(64-62-56)57-2-4-58(5-3-57)91-55-54-90-53-52-89-51-50-88-49-48-87-47-46-86-45-44-85-43-42-84-41-40-83-39-38-82-37-36-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-24-75-23-22-74-21-20-73-19-18-72-17-16-71-15-14-70-13-12-69-11-10-68-9-8-67-7-6-59(65)66/h2-5H,6-55H2,1H3,(H,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRCHCLFIDDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108N4O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














